molecular formula C16H15N3O4 B12262798 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12262798
M. Wt: 313.31 g/mol
InChI Key: ISRVFTWCRYAASM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin moiety fused with a pyranopyridazine core, making it a subject of study for its chemical reactivity and biological activities.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C16H15N3O4/c20-16(13-7-10-9-21-4-3-12(10)18-19-13)17-11-1-2-14-15(8-11)23-6-5-22-14/h1-2,7-8H,3-6,9H2,(H,17,20)

InChI Key

ISRVFTWCRYAASM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyranopyridazine intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with various reagents to form the benzodioxin moiety . This intermediate is then coupled with a pyranopyridazine derivative under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMF, LiH, alkyl halides, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in alterations in cellular functions and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide stands out due to its unique structural combination of benzodioxin and pyranopyridazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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